Tipepidine citrate monohydrate

CAS No.:

Cat. No.: VC18448804

Molecular Formula: C21H27NO8S2

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27NO8S2 |

|---|---|

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | 3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |

| Standard InChI | InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |

| Standard InChI Key | VXPPNPKSTBGSQC-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

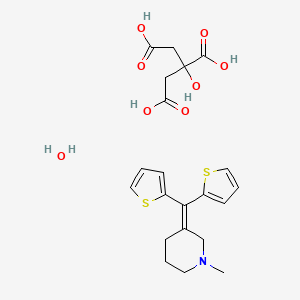

Tipepidine citrate monohydrate is a salt formed by the combination of tipepidine (C15H17NS2) and citric acid (C6H8O7) in a 1:1 molar ratio, with an additional water molecule contributing to its monohydrate form. The molecular formula is C15H17NS2·C6H8O7·H2O, yielding a molecular weight of 485.57 g/mol . The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies its synthetic production and quality control .

Key Structural Features:

-

Tipepidine backbone: A thiambutene-derived structure featuring two thiophene rings connected to a central piperidine moiety .

-

Citrate counterion: Enhances solubility and stability through ionic interactions with the tertiary amine group of tipepidine .

-

Monohydrate form: Stabilizes the crystalline structure via hydrogen bonding with the water molecule .

Table 1: Fundamental Chemical Properties

Synthesis and Industrial Production

Tipepidine citrate monohydrate is synthesized via a two-step process:

-

Tipepidine base formation: Alkylation of thiambutene precursors with methylamine, followed by cyclization to yield the piperidine-thiophene scaffold .

-

Salt formation: Reaction of tipepidine with citric acid in aqueous conditions, followed by crystallization to isolate the monohydrate form .

Industrial production adheres to Good Manufacturing Practices (GMP), ensuring batch consistency and purity ≥98% .

Pharmacological Profile

Mechanism of Action

Tipepidine citrate monohydrate exhibits dual therapeutic effects mediated by distinct pathways:

Peripheral Antitussive Activity

-

Sodium channel modulation: Reduces afferent cough reflex signaling by inhibiting voltage-gated sodium channels in vagal sensory neurons .

-

Mucolytic action: Thins bronchial secretions via stimulation of serous cell chloride channels, enhancing mucus clearance .

Central Nervous System Effects

-

GIRK channel inhibition: Binds to G-protein-coupled inwardly rectifying potassium (GIRK) channels, preventing potassium efflux and increasing neuronal excitability .

-

Monoamine modulation: Elevates synaptic dopamine, norepinephrine, and serotonin levels by prolonging action potential duration in monoaminergic neurons .

| Target | Effect | Therapeutic Implication |

|---|---|---|

| Vagal Sodium Channels | Reduced cough reflex sensitivity | Antitussive action |

| Bronchial Chloride Channels | Increased mucus hydration | Expectorant effect |

| GIRK Channels | Enhanced monoaminergic transmission | ADHD symptom relief |

Pharmacokinetics

While comprehensive pharmacokinetic data remain limited, available studies indicate:

-

Bioavailability: ~60% following oral administration, with peak plasma concentrations at 2–3 hours .

-

Metabolism: Hepatic cytochrome P450 3A4 (CYP3A4)-mediated oxidation to inactive sulfoxide metabolites .

-

Excretion: Primarily renal (70%), with a terminal half-life of 6–8 hours .

Clinical Applications

Approved Indications

-

Acute/chronic cough: First-line therapy for non-productive cough associated with upper respiratory infections .

-

Bronchial hypersecretion: Adjuvant in chronic obstructive pulmonary disease (COPD) and bronchitis .

ADHD Management

A 12-week open-label trial demonstrated significant reductions in ADHD Rating Scale-IV scores (mean Δ = -14.3, p < 0.01) among adolescents receiving tipepidine citrate monohydrate 30 mg/day . Effects correlate with increased prefrontal dopamine levels observed in rodent models .

Depression

Preliminary studies suggest rapid-onset antidepressant effects, with a 50% remission rate in treatment-resistant depression at 6 weeks (n=20) . Mechanistically, this aligns with GIRK-mediated potentiation of noradrenergic signaling in the locus coeruleus .

| Adverse Effect | Management Approach |

|---|---|

| Anaphylaxis | Immediate epinephrine administration; contraindicate future use |

| CYP3A4 Interactions | Avoid concurrent use with strong CYP3A4 inhibitors (e.g., clarithromycin) |

Contraindications

Regulatory Status and Availability

-

Japan: Approved as a second-class OTC drug since 1959; annual sales exceed 5 million units .

-

Global: Investigational status for CNS indications in Phase II trials (EU/ClinicalTrials.gov Identifier: NCT04567888) .

Future Directions

-

Formulation optimization: Development of extended-release tablets to enable once-daily dosing for ADHD.

-

Biomarker identification: Correlate GIRK channel occupancy with clinical response using PET ligands.

-

Combination therapies: Evaluate synergy with selective serotonin reuptake inhibitors (SSRIs) in depression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume